Cas no 1568082-94-9 ((1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol derivative with significant utility in pharmaceutical and agrochemical synthesis. Its stereospecific (R)-configuration and trifluoromethyl group enhance binding selectivity in bioactive molecule design, while the difluorophenyl moiety contributes to improved metabolic stability and lipophilicity. This compound serves as a versatile intermediate for constructing complex fluorinated scaffolds, particularly in the development of enzyme inhibitors and receptor modulators. Its high purity and well-defined stereochemistry make it valuable for asymmetric synthesis and structure-activity relationship studies. The electron-withdrawing fluorine substituents also influence reactivity patterns, enabling selective transformations under mild conditions. Suitable for use under inert atmospheres, it requires storage at controlled temperatures to maintain stability.
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol structure
1568082-94-9 structure
Product name:(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
CAS No:1568082-94-9
MF:C8H5F5O
MW:212.116719961166
CID:5925324
PubChem ID:104373968

(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
    • EN300-1932725
    • 1568082-94-9
    • Inchi: 1S/C8H5F5O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H/t7-/m1/s1
    • InChI Key: FWGUMEVCNXPUBD-SSDOTTSWSA-N
    • SMILES: FC([C@@H](C1C=CC=C(C=1F)F)O)(F)F

Computed Properties

  • Exact Mass: 212.02605559g/mol
  • Monoisotopic Mass: 212.02605559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.4

(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1932725-10.0g
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
1568082-94-9
10g
$5774.0 2023-06-02
Enamine
EN300-1932725-0.25g
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
1568082-94-9
0.25g
$1104.0 2023-09-17
Enamine
EN300-1932725-0.05g
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
1568082-94-9
0.05g
$1008.0 2023-09-17
Enamine
EN300-1932725-0.1g
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
1568082-94-9
0.1g
$1056.0 2023-09-17
Enamine
EN300-1932725-1.0g
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
1568082-94-9
1g
$1343.0 2023-06-02
Enamine
EN300-1932725-2.5g
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
1568082-94-9
2.5g
$2351.0 2023-09-17
Enamine
EN300-1932725-5.0g
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
1568082-94-9
5g
$3894.0 2023-06-02
Enamine
EN300-1932725-0.5g
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
1568082-94-9
0.5g
$1152.0 2023-09-17
Enamine
EN300-1932725-5g
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
1568082-94-9
5g
$3479.0 2023-09-17
Enamine
EN300-1932725-1g
(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol
1568082-94-9
1g
$1200.0 2023-09-17

Additional information on (1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol

Introduction to (1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 1568082-94-9)

(1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 1568082-94-9, belongs to a class of molecules that exhibit promising biological activities. The presence of multiple fluorine atoms in its structure imparts distinct electronic and steric effects, making it a valuable scaffold for the development of novel therapeutic agents.

The< strong> molecular structure of (1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol consists of a chiral center at the C1 position, which contributes to its enantiomeric purity and potential pharmacological interactions. The< strong> 2,3-difluorophenyl moiety and the< strong> 2,2,2-trifluoroethyl group are key functional components that influence its reactivity and biological activity. These features make it an attractive candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The< strong> fluorine atoms in (1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol contribute to these properties by increasing the compound's resistance to enzymatic degradation and improving its interaction with proteins. This has led to several studies exploring its potential applications in medicinal chemistry.

One of the most compelling aspects of this compound is its< strong> chiral nature. The presence of a single stereocenter at the C1 position allows for the synthesis of enantiomerically pure forms, which is crucial for drug development. Enantiomers can exhibit different biological activities due to their distinct interactions with chiral receptors in the body. Therefore, understanding and controlling the stereochemistry of (1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol is essential for optimizing its pharmacological properties.

Recent research has demonstrated that fluorinated phenyl derivatives can serve as effective scaffolds for the development of drugs targeting various diseases. For instance, studies have shown that compounds with similar structural features exhibit anti-inflammatory and anticancer properties. The< strong> 2,3-difluorophenyl group in (1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol may play a critical role in mediating these effects by interacting with specific biological targets. Further investigation into its mechanism of action could lead to the discovery of novel therapeutic strategies.

The< strong> 2,2,2-trifluoroethyl group in this compound also contributes to its unique chemical profile. This moiety can enhance the compound's solubility in organic solvents and improve its bioavailability when administered orally or topically. Additionally, the electron-withdrawing nature of the< strong> fluorine atoms can modulate the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

In conclusion, (1R)-1-(2,3-difluorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 1568082-94-9) is a promising fluorinated compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation. By exploring its pharmacological properties and developing novel derivatives based on this scaffold, researchers may uncover new therapeutic agents that address unmet medical needs.

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